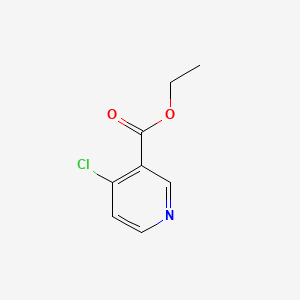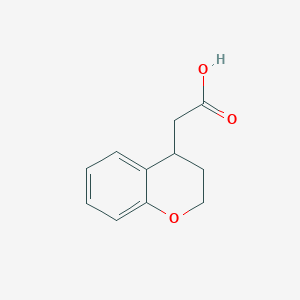
7-methylisoquinolin-1(2H)-one
Overview
Description
7-methylisoquinolin-1(2H)-one, also known as MIQ, is a heterocyclic organic compound with a chemical formula of C10H9NO. It is a derivative of isoquinoline and has been found to have various biological activities. MIQ has been a topic of interest in the pharmaceutical industry due to its potential use as a drug candidate.
Scientific Research Applications
Antiviral Research
“7-methylisoquinolin-1(2H)-one” has been identified in studies as a potential antiviral agent. A derivative of this compound was isolated from the plant Thalictrum glandulosissimum and showed promising antiviral properties . This suggests that the compound could be a valuable scaffold for developing new antiviral medications, particularly in the wake of emerging viral diseases.
Antibacterial Applications
Isoquinoline derivatives, including “1-Hydroxy-7-methyllisoquinoline”, have been extensively studied for their antibacterial properties. The quinoline nucleus, which is part of this compound’s structure, is known to possess antibacterial activity, making it a candidate for the development of new antibacterial drugs .
Anticancer Activity
The structural motif of isoquinoline is common in many compounds with anticancer activity. Research into “7-methylisoquinolin-1(2H)-one” could lead to the discovery of novel anticancer agents, as the compound could interact with various biological targets involved in cancer progression .
Anti-inflammatory and Analgesic Effects
Compounds with the isoquinoline structure have been reported to exhibit anti-inflammatory and analgesic effects. “1-Hydroxy-7-methyllisoquinoline” could be used as a lead compound for the synthesis of new drugs that can alleviate pain and reduce inflammation .
Cardiovascular Research
Isoquinoline derivatives are also explored for their cardiovascular effects. “7-methylisoquinolin-1(2H)-one” may have potential applications in treating cardiovascular diseases by acting on related biological pathways or as a molecular framework for developing cardiovascular agents .
Central Nervous System (CNS) Agents
The quinoline structure is present in many compounds that affect the central nervous system. Research into “1-Hydroxy-7-methyllisoquinoline” could lead to the development of new CNS agents, possibly offering therapeutic benefits for neurological disorders .
Hypoglycemic Agents
Isoquinoline derivatives have been investigated for their hypoglycemic activity. “7-methylisoquinolin-1(2H)-one” could serve as a starting point for creating new treatments for diabetes by modulating blood glucose levels .
Miscellaneous Applications
Beyond the aforementioned applications, “1-Hydroxy-7-methyllisoquinoline” could have various other uses in scientific research, such as in the synthesis of complex organic molecules or as a chemical probe to study biological systems .
properties
IUPAC Name |
7-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTCEYHTNOZGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576962 | |
| Record name | 7-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methylisoquinolin-1(2H)-one | |
CAS RN |
26829-47-0 | |
| Record name | 7-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

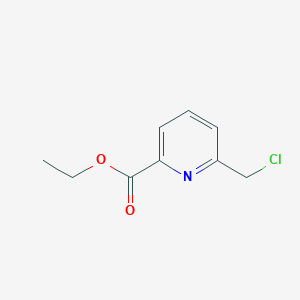
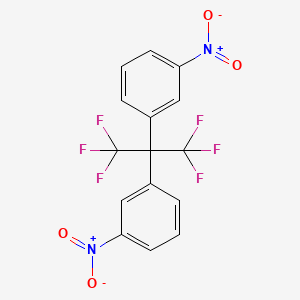
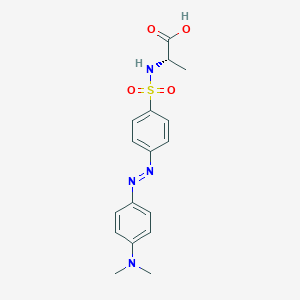
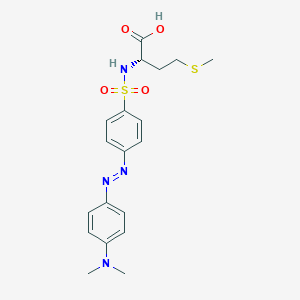


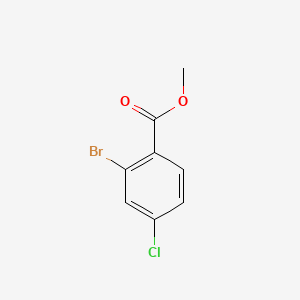

![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)


